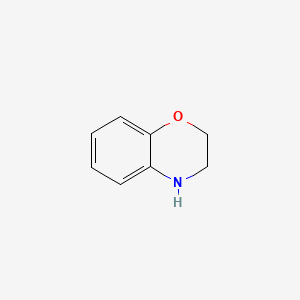

3,4-Dihydro-2H-1,4-benzoxazine

Overview

Description

Synthesis Analysis

The synthesis of 3,4-Dihydro-2H-1,4-benzoxazine derivatives has been explored through various methodologies, including palladium-catalyzed oxidative aminocarbonylation-cyclization reactions, Mannich reactions using bio-derived amines, and catalyst-free, green synthetic strategies. These approaches offer pathways to a broad range of functionally substituted benzoxazine scaffolds, with significant stereoselectivity and efficiency in some cases (Gabriele et al., 2006); (Wattanathana et al., 2021); (Kushwaha et al., 2020).

Molecular Structure Analysis

X-ray diffraction analysis and Hirshfeld surface analysis have been employed to establish the configuration and elucidate the structural characteristics of 3,4-Dihydro-2H-1,4-benzoxazine derivatives. These studies reveal the conformational preferences and significant intermolecular interactions within the crystal structure, contributing to our understanding of their chemical behavior and properties (Wattanathana et al., 2021).

Chemical Reactions and Properties

3,4-Dihydro-2H-1,4-benzoxazine compounds participate in various chemical reactions, including domino ring-opening and Goldberg coupling cyclization, and iodocyclization, highlighting their reactivity and potential for functionalization. These reactions are crucial for the synthesis of diverse derivatives and for the exploration of novel chemical space (Rao et al., 2009); (Majumdar et al., 2010).

Physical Properties Analysis

The physical properties of 3,4-Dihydro-2H-1,4-benzoxazine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties, affecting their applicability in various domains (Matsumoto et al., 1999).

Chemical Properties Analysis

The chemical properties of 3,4-Dihydro-2H-1,4-benzoxazine derivatives, including reactivity towards nucleophiles and electrophiles, acid and base stability, and their behavior in redox reactions, are key to their applications in synthesis and material science. The electron-donating or withdrawing nature of substituents on the benzoxazine ring can greatly influence these properties, making them versatile intermediates in organic synthesis (Nakamura et al., 2003).

Scientific Research Applications

Anticancer Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: A synthetic pathway to a novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold was developed and a series of compounds based on the scaffold were synthesized as potential anticancer agents .

- Methods of Application: The 4-aryl-substituted compounds were prepared via Buchwald–Hartwig cross-coupling between substituted bromobenzenes and various 1,4-benzoxazines .

- Results: These analogues exhibited moderate to good potency against various cancer cell lines. Molecule 14f displayed the most potent anticancer activity (IC 50 = 7.84–16.2 µM against PC-3, NHDF, MDA-MB-231, MIA PaCa-2, and U-87 MG cancer cell lines), indicating its potential as a lead compound for further structural optimization .

Antibacterial Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: 3,4-Dihydro-1,3-benzoxazines are interesting heterocyclic compounds that polymerize upon heating to give thermosetting resins .

- Methods of Application: The specific methods of application are not mentioned in the source .

- Results: The results or outcomes obtained are not mentioned in the source .

Anxiolytic and Anticonvulsant Agents

- Scientific Field: Pharmacology

- Application Summary: 2-(2-dialkylaminoethyl)- and 2-(2,2-diphenylethyl)-2H-1,4-benzoxazines were prepared to examine the biological activities of the 2H-1,4-benzoxazine analogs .

- Methods of Application: The specific methods of application are not mentioned in the source .

- Results: Among the compounds synthesized, 4b and 19a showed considerable anxiolytic activity in the conflict test in rats, while the oxalates of 18a-c showed potent anticonvulsant activity .

Synthesis of Heterocyclic Compounds

- Scientific Field: Organic Chemistry

- Application Summary: 2H-1,4-Benzoxazines are major heterocyclic compounds with interesting biological and synthetic applications . They are synthesized in one pot using K2CO3/H2O in the ionic liquid of choice, [omim][BF4] .

- Methods of Application: After reactions, products are extracted from [omim][BF4] by Et2O and the ionic liquid is recovered and successfully reused over several recycles .

- Results: High yields of 3-aryl-2H-1,4-benzoxazine derivatives are obtained chemoselectively at room temperature from their corresponding o-aminophenols and phenacyl bromides .

Pesticidal Agents

- Scientific Field: Agrochemistry

- Application Summary: Aryl-fused 1,4-oxazine derivatives have been recently studied with growing interest due to their pesticidal, especially antifeedant and antifungal, as well as pharmacological activities .

- Methods of Application: The specific methods of application are not mentioned in the source .

- Results: The results or outcomes obtained are not mentioned in the source .

Pharmaceutical Intermediate

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: 3,4-Dihydro-2H-1,4-benzoxazine is used as a pharmaceutical intermediate .

- Methods of Application: The specific methods of application are not mentioned in the source .

- Results: The results or outcomes obtained are not mentioned in the source .

Synthesis of Morpholines

- Scientific Field: Synthetic Chemistry

- Application Summary: The preparation of enantiomerically pure 1,4-oxazines is a continuous challenge in synthetic chemistry because of their potential application in the total synthesis of morpholines .

- Methods of Application: A one-pot asymmetric transfer hydrogenation/cyclization enantio-relay process catalyzed by Ru and Au bimetallic catalysts was developed .

- Results: This protocol offers a practical method to access 3,4-dihydro-2H-1,4-oxazines from alkynones in an enantioselective version .

Synthesis of 2-Oxo, 3-Oxo and 2,3-Dioxo Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: The promising biological properties of 3,4-dihydro-2H-1,4-benzoxazines have encouraged the development of efficient synthetic strategies toward their 2-oxo, 3-oxo and 2,3-dioxo derivatives .

- Methods of Application: Most of the available methods for preparing these heterocycles involve the annulation of a 1,4-benzoxazine ring to an arene scaffold .

- Results: The results or outcomes obtained are not mentioned in the source .

Allosteric Enhancers of Agonist Activity

- Scientific Field: Pharmacology

- Application Summary: 3,4-Dihydro-2H-1,4-benzoxazine is used as a pharmaceutical intermediate. Benzoylthiophenes are allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor .

- Methods of Application: The specific methods of application are not mentioned in the source .

- Results: The results or outcomes obtained are not mentioned in the source .

Safety And Hazards

3,4-Dihydro-2H-1,4-benzoxazine is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The promising biological properties of 3,4-Dihydro-2H-1,4-benzoxazine have encouraged the development of efficient synthetic strategies toward 3,4-dihydro-2H-1,4-benzoxazines and their 2-oxo, 3-oxo, and 2,3-dioxo derivatives . Future research may focus on exploring these synthetic strategies and studying the potential applications of these compounds in various fields .

properties

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLORWPBJZEGBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342856 | |

| Record name | Benzomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydro-2H-1,4-benzoxazine | |

CAS RN |

5735-53-5 | |

| Record name | Benzomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydro-2H-1,4-benzoxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

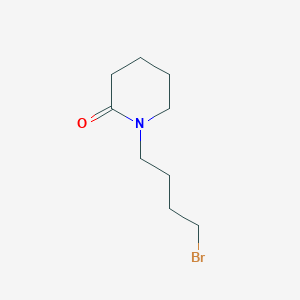

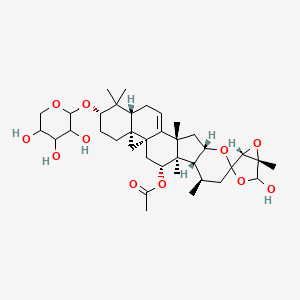

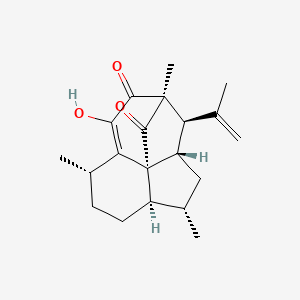

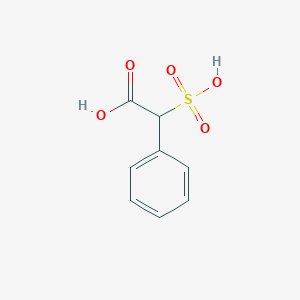

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

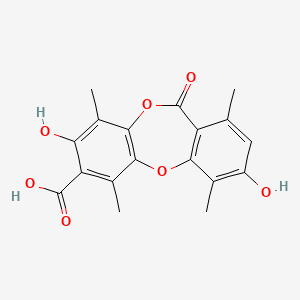

![5,10-Dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one](/img/structure/B1210069.png)

![17-[(Benzylamino)methyl]estra-1,3,5(10)-triene-3,17beta-diol](/img/structure/B1210081.png)